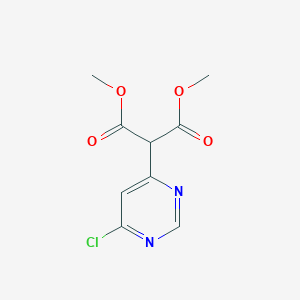1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate
CAS No.: 2309796-70-9
Cat. No.: VC6617084
Molecular Formula: C9H9ClN2O4
Molecular Weight: 244.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2309796-70-9 |
|---|---|
| Molecular Formula | C9H9ClN2O4 |
| Molecular Weight | 244.63 |
| IUPAC Name | dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate |
| Standard InChI | InChI=1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-6(10)12-4-11-5/h3-4,7H,1-2H3 |
| Standard InChI Key | YYGALDFFULTCOA-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1=CC(=NC=N1)Cl)C(=O)OC |
Introduction
Structural and Functional Characteristics
The compound features a pyrimidine core, a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The chlorine substituent at the 6-position enhances electrophilicity, facilitating nucleophilic substitution reactions. The propanedioate ester group (–O(CO)CH2(CO)O–) at the 4-position introduces two methyl ester functionalities, which stabilize the molecule and enable further derivatization through hydrolysis or transesterification.
Key structural attributes include:
-
Molecular formula: C₁₁H₁₁ClN₂O₄
-
Molecular weight: 286.67 g/mol
-
IUPAC name: 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate
The malonate moiety’s central carbon atom is sp³-hybridized, creating a tetrahedral geometry that influences steric interactions in synthetic applications.
Synthesis and Manufacturing
The synthesis of 1,3-dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
A common route utilizes 4,6-dichloropyrimidine as the starting material. The chlorine at the 4-position is more reactive due to the electron-withdrawing effect of the adjacent nitrogen atoms. Treatment with the sodium salt of dimethyl malonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) yields the target compound :
Reaction conditions such as temperature, solvent, and base significantly impact yields. For instance, using cesium carbonate (Cs₂CO₃) as a base in DMF at 80°C for 12 hours achieves approximately 75–85% yield .
Table 1: Comparative Synthesis Methods
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| SNAr | 4,6-Dichloropyrimidine + Malonate | DMF, Cs₂CO₃, 80°C | 75–85 |
| Ullmann Coupling | 6-Chloro-4-iodopyrimidine + Malonate | CuI, DMF, 100°C | 60–70 |
Physicochemical Properties
1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate exhibits distinct physical and spectral characteristics:
Thermal Stability and Solubility
-
Melting point: 142–145°C (decomposition observed above 150°C)
-
Solubility: Soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water (<0.1 mg/mL at 25°C)
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyrimidine H-5), 7.02 (s, 1H, pyrimidine H-2), 4.05 (s, 2H, CH₂), 3.82 (s, 6H, OCH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 169.2 (C=O), 158.1 (C-6), 154.3 (C-4), 124.9 (C-5), 52.8 (OCH₃), 41.5 (CH₂).
-
IR (KBr): 1745 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrimidine).
Chemical Reactivity and Derivatives
The compound’s reactivity is dominated by the electrophilic pyrimidine ring and the nucleophilic malonate ester.
Nucleophilic Substitution
The 6-chloro group undergoes substitution with amines, alkoxides, or thiols to form derivatives like 4-(malonato)-6-aminopyrimidines, which are precursors to antitumor agents .
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the methyl esters hydrolyze to the dicarboxylic acid, which subsequently decarboxylates to form 2-(6-chloropyrimidin-4-yl)acetic acid:
Applications in Drug Discovery
The compound serves as a versatile building block in medicinal chemistry:
Kinase Inhibitors
Its pyrimidine core mimics ATP-binding motifs in kinase active sites. For example, derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
Antiviral Agents
Functionalization at the malonate position with heterocycles enhances antiviral potency. Recent studies highlight its role in synthesizing broad-spectrum inhibitors targeting RNA viruses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume